L-proline

Catalog No.
S540252
CAS No.
147-85-3
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-proline

CAS Number

147-85-3

Product Name

L-proline

IUPAC Name

(2S)-pyrrolidin-1-ium-2-carboxylate

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

ONIBWKKTOPOVIA-BYPYZUCNSA-N

SMILES

O=C(O)[C@H]1NCCC1

Solubility

162.0 mg/mL

Synonyms

Proline; CB 1707; FEMA No. 3319; HSDB 1210; NSC 46703; NSC-46703; NSC46703; Prolina;

Canonical SMILES

C1CC([NH2+]C1)C(=O)[O-]

Isomeric SMILES

C1C[C@H]([NH2+]C1)C(=O)[O-]

Description

The exact mass of the compound Proline is 115.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 162000 mg/l (at 25 °c)1.41 m162 mg/ml at 25 °csolubility in 100 ml of water: 127 g at 0 °c; 162 g at 25 °c; 206.7 g at 50 °c; 239 g at 65 °csolubility in alcohol: 1.55% at 35 °c; insoluble in ether, butanol, isopropanolvery soluble in water, alcohol; insoluble in ethervery soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol162.0 mg/mlsoluble in water; insoluble in ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760114. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Stress protectant

    Studies have shown that proline accumulation increases in plants under stress conditions. This accumulation is believed to act as a cellular protectant by stabilizing proteins and membranes. Proline's structure allows it to interact with water molecules, helping to maintain cell hydration during drought [].

  • Osmolyte

    Proline functions as an osmolyte, a molecule that helps regulate the concentration of dissolved substances within the cell. This is particularly important under drought stress, where water loss can disrupt cellular processes. Proline helps maintain cell turgor pressure, which is essential for plant growth and structure [].

  • Signaling molecule

    Research suggests that proline may also play a role in stress signaling pathways. Proline accumulation can trigger the expression of genes involved in stress tolerance mechanisms, further enhancing the plant's ability to cope with harsh conditions [].

These findings highlight the potential of proline application in agriculture. By supplementing crops with proline or manipulating its biosynthesis pathways, scientists hope to develop stress-resistant varieties that can withstand harsh environmental conditions and improve crop yields.

Proline and Other Physiological Functions

Proline's role extends beyond stress tolerance. Research suggests it's involved in various physiological processes within plants, including:

  • Protein synthesis

    Proline serves as a building block for protein synthesis, playing a vital role in plant growth and development.

  • Nitrogen source

    Under nitrogen deficiency, plants can break down proline to release usable nitrogen for other metabolic processes.

  • Seed development

    Proline accumulation is observed during seed development, potentially contributing to seed dormancy and germination processes.

L-proline is a non-essential amino acid characterized by its unique five-membered ring structure, which contains a secondary amine group. This structural feature distinguishes L-proline from other amino acids, making it the only natural amino acid with such a configuration. L-proline is synthesized in the human body primarily from L-glutamic acid and plays a crucial role in protein synthesis and cellular function. It is involved in the formation of collagen and is critical for maintaining the structural integrity of tissues .

, particularly in asymmetric synthesis. It facilitates several key reactions, including:

  • Aldol Reactions: L-proline catalyzes both intermolecular and intramolecular aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
  • Mannich Reaction: It promotes the formation of β-amino carbonyl compounds through the reaction of imines with carbonyl compounds.
  • Michael Addition: L-proline catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
  • Knoevenagel Condensation: This reaction involves the condensation of carbonyl compounds with active methylene groups, facilitated by L-proline .

The mechanism of these reactions often involves the formation of an enamine or iminium ion intermediate, which then reacts with various electrophiles to form new stereocenters.

L-proline can be synthesized through several methods:

  • Biosynthesis: In humans, it is synthesized from L-glutamic acid via a two-step enzymatic process involving reduction and cyclization.
  • Chemical Synthesis: Laboratory synthesis often involves:
    • Strecker Synthesis: Combining ammonia, an aldehyde (like acetaldehyde), and hydrogen cyanide.
    • Reduction of Pyrrolidine-2-carboxylic Acid: This method involves reducing pyrrolidine derivatives to yield L-proline.
    • Asymmetric Synthesis: Utilizing chiral catalysts to produce L-proline from simple precursors .

L-proline has diverse applications across various fields:

  • Pharmaceuticals: Used as a building block in drug synthesis due to its ability to form complex structures.
  • Cosmetics: Incorporated into skincare products for its role in collagen formation and skin hydration.
  • Food Industry: Acts as a flavor enhancer and stabilizer in food products.
  • Biotechnology: Utilized in the development of biomaterials and tissue engineering applications due to its biocompatibility .

Studies have shown that L-proline interacts with various biological molecules, influencing their structure and function. For instance:

  • Protein Interactions: L-proline's presence can stabilize certain protein conformations, affecting enzyme activity and cellular signaling pathways.
  • Drug Interactions: Research indicates that L-proline can enhance the efficacy of certain drugs by modulating their absorption and metabolism .

Several compounds share structural or functional similarities with L-proline. Here are a few notable examples:

CompoundStructure TypeKey CharacteristicsUniqueness Compared to L-Proline
GlycineNon-cyclic amino acidSimplest amino acid; no chiral centerDoes not have a secondary amine or ring structure
HydroxyprolineModified amino acidContains a hydroxyl group; crucial for collagenHydroxyproline has enhanced stability in collagen
D-ProlineEnantiomerMirror image of L-proline; similar propertiesDifferent stereochemistry affects biological activity
SarcosineMethylated glycineUsed in neuroprotective applicationsSmaller size; lacks cyclic structure
4-HydroxyprolineHydroxylated derivativeImportant for collagen stabilityHydroxylation enhances hydrogen bonding capabilities

L-proline's unique five-membered ring structure and secondary amine functionality give it distinct catalytic properties not found in these similar compounds. Its role as an organocatalyst further differentiates it within organic chemistry applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Flat needles from alcohol + ether; prisms from water
White crystals or crystalline powde

XLogP3

-1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

115.063328530 g/mol

Monoisotopic Mass

115.063328530 g/mol

Heavy Atom Count

8

Taste

Sweet

Density

1.064 at 24 °C

LogP

-2.54
-2.54 (LogP)
-2.54
log Kow = -2.54

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

221 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9DLQ4CIU6V

Related CAS

25191-13-3

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 294 of 298 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

(L)-Proline is an amino acid. Amino acids help break down food, support growth, and repair body tissue. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

L-Proline is extremely important for the proper functioning of joints and tendons and also helps maintain and strengthen heart muscles.

Therapeutic Uses

/EXPL THER/ This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.

Pharmacology

L-Proline is a major amino acid found in cartilage and is important for maintaining youthful skin as well as repair of muscle, connective tissue and skin damage. It is also essential for the immune system, and for necessary balance of this formula. It is an essential component of collagen and is important for proper functioning of joints and tendons. L-Proline is extremely important for the proper functioning of joints and tendons. Helps maintain and strengthen heart muscles.
Proline is a cyclic, nonessential amino acid (actually, an imino acid) in humans (synthesized from glutamic acid and other amino acids), Proline is a constituent of many proteins. Found in high concentrations in collagen, proline constitutes almost a third of the residues. Collagen is the main supportive protein of skin, tendons, bones, and connective tissue and promotes their health and healing. (NCI04)

Mechanism of Action

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae.

Vapor Pressure

3.02X10-8 mm Hg at 25 °C (est)

Other CAS

4305-67-3
37159-97-0
147-85-3

Absorption Distribution and Excretion

L-proline is absorbed from the gastrointestinal tract. Ingested dietary protein is denatured in the stomach due to low pH. Denaturing and unfolding of the protein makes the chain susceptible to proteolysis. Up to 15% of dietary protein may be cleaved to peptides and amino acids by pepsins in the stomach. In the duodenum and small intestine digestion continues through hydrolytic enzymes (e.g. trypsin, chymotrypsins, elastase, carboxypeptidase). The resultant mixture of peptides and amino acids is then transported into the mucosal cells by specific carrier systems for amino acids and for di- and tripeptides. The products of digestion are rapidly absorbed. Like other amino acids L-proline is absorbed from ileum and distal jejeunum.
Absorbed peptides are further hydrolyzed resulting in free amino acids which are secreted into the portal blood by specific carrier systems in the mucosal cell. Alternatively they are metabolized within the cell itself. Absorbed amino acids pass into the liver where a portion of the amino acids are used. The remainder pass through into the systemic circulation and are utilized by the peripheral tissue. L-proline is actively transported across the intestine from mucosa to serosal surface. The mechanism of absorption is that of the ion gradient. All L-amino acids are absorbed by Na+dependant, carrier mediated process. This transport is energy dependant by ATP. Plasma L-proline concentrations in normal subjects are reported to be ca. 168 uM/L +/- 60 mM/L with plasma samples collected from healthy volunteers after an overnight fast. As with most nutrients, plasma concentration of L-proline is subject to homeostasis. A number of hormones (e.g., thyroid hormone, catecholamines, and growth hormone) may affect plasma AA levels in diseases. However, in the physiologic state, their influence is probably marginal. However, there is the counter-regulatory hormone system with cortisol and glucagon which influences the blood level of amino acids involved in gluconeogenesis, such as L-proline.
Body losses of amino acids are minimal because amino acids filtered by the kidneys are actively reabsorbed. Also cutaneous losses are negligible. Since there is no long term storage for amino acids in mammals, excess amino acids are degraded, mainly in the liver. Metabolism of amino acids involves removal of the amino group which is converted to urea and excreted in the urine. After removal of the amino group the rest of the acid is utilized as energy source or in anabolism of other endogenous substances. /Amino acids/

Metabolism Metabolites

Hepatic

Associated Chemicals

(+)-Proline; 344-25-2
(+-)-Proline; 609-36-9

Wikipedia

Proline

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

From alpha-piperidone; from cyclopentantone; from l-glutamic acid
Synthesis starting with gamma-bromopropylmalonic ester; ... from gamma-phthalimidopropylmalonic ester; ...from arylpiperidines; ... from alpha-piperidone; ... from alpha-pyrrolidonecarboxylic ester; ... from cyclopentanone; ... from levo-pyroglutamic acid.
Hydrolysis of protein, also synthetically and by recombinant DNA techniques.
L-Proline is still produced to a small extent by isolation from protein hydrolysates, but today direct fermentation using analogue-resistant mutants of coryneform bacteria or Serratia marcescens is an economic alternative production method. An isoleucine auxotrophic mutant of Brevibacterium flavum having resistance to sulfaguanidine and d,l-3,4-dehydroproline (DP) is able to accumulate 40 g/L l-proline. Brevibacterium flavum AP113 is claimed to produce 97.5 g/L l-proline; this mutant is characterized by isoleucine auxotrophy, resistance to DP, and osmotic pressure and incapable to degrade l-proline. A proline oxidase-less strain of Serratia marcescens, having resistance to DP, thiazoline-4-carboxylate and azetidine-2-carboxylate, overproduces 58.5 g/L l-proline into the culture medium. By amplification of the genes proA and proB in this type of regulatory mutant, a construct was obtained which yields 75 g/L l-proline.

General Manufacturing Information

Proline: ACTIVE

Analytic Laboratory Methods

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media /amino acids/
AOAC method 979.20, Proline in Honey; ninhydrin reaction
The study compares official spectrophotometric methods for the determination of proline content in honey - those of the International Honey Commission (IHC) and the Association of Official Analytical Chemists (AOAC) - with the original Ough method. Results show that the extra time-consuming treatment stages added by the IHC method with respect to the Ough method are pointless. We demonstrate that the AOACs method proves to be the best in terms of accuracy and time saving. The optimized waiting time for the absorbance recording is set at 35 min from the removal of reaction tubes from the boiling bath used in the sample treatment. The optimized method was validated in the matrix: linearity up to 1800 mg/L, limit of detection 20 mg/L, limit of quantification 61 mg/L. The method was applied to 43 unifloral honey samples from the Marche region, Italy.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

Proline plays an important role in plant response to various environmental stresses. However, its involvement in mitigation of heavy metal stress in plants remains elusive. In this study, we examined the effectiveness of exogenous proline (10 and 20 mM) in alleviating cadmium induced inhibitory effects in young olive plants (Olea europaea L. cv. Chemlali) exposed to two Cd levels (10 and 30 mg CdCl2/kg soil). The Cd treatment induced substantial accumulation of Cd in both root and leaf tissues and a decrease in gas exchange, photosynthetic pigments contents, uptake of essential elements (Ca, Mg and K) and plant biomass. Furthermore, an elevation of antioxidant enzymes activities (superoxide dismutase, catalase, glutathione peroxydase) and proline content in association with relatively high amounts of hydrogen peroxide, thiobarbituric acid reactive substances and electrolyte leakage were observed. Interestingly, the application of exogenous proline alleviated the oxidative damage induced by Cd accumulation. In fact, Cd-stressed olive plants treated with proline showed an increase of antioxidant enzymes activities, photosynthetic activity, nutritional status, plant growth and oil content of olive fruit. Generally, it seems that proline supplementation alleviated the deleterious effects of young olive plants exposed to Cd stress.
The ability of exogenous compatible solutes, such as proline, to counteract cadmium (Cd) inhibitory effects in young date palm plants (Phoenix dactylifera L. cv Deglet Nour) was investigated. Two-year-old date palm plants were subjected for five months at different Cd stress levels (0, 10 and 30 mg CdCl2/kg soil) whether supplied or not with exogenous proline (20 mM) added through the irrigation water. Different levels of Cd stress altered plant growth, gas exchanges and chlorophyll content as well as water status, but at different extent among them. In contrast, an increase of antioxidant enzymes activities of Cd-treated plants in association with high amounts of proline content, hydrogen peroxide (H2O2), thiobarbituric acid reactive substances (TBARS) and electrolyte leakage (EL) were observed. Interestingly, exogenous proline mitigated the adverse effects of Cd on young date palm. Indeed, it alleviated the oxidative damage induced by Cd accumulation and established better levels of plant growth, water status and photosynthetic activity. Moreover, proline-treated plants showed high antioxidant enzymes activities (superoxide dismutase, catalase and glutathione peroxydase) in roots and leaves as compared to Cd-treated plants.
Hydroponic experiments were conducted to investigate an effect of exogenous application of proline (Pro; 25 uM) in alleviating arsenate (As(V); 5 and 25 uM) toxicity in Solanum melongena L. (eggplant) seedlings. Exposure of As(V) declined growth of eggplant, which was coincided with an enhanced accumulation of As. However, exogenous Pro application alleviated As(V) toxicity in eggplant seedlings by reducing the accumulation of As. The fluorescence characteristics (JIP-test): phiP0, psi0, phiE0, PIABS, ABS/RC, TR0/RC, ET0/RC, DI0/RC, NPQ and qP were also affected by As(V). However, the effects of As(V) were more prominent on PIABS DI0/RC and NPQ. In Pro treated seedlings, following parameters viz. phiP0, psi0, phiE0 and PIABS were stimulated, while, energy flux parameters (ABS/RC, TR0/RC, ET0/RC and DI0/RC) were inhibited. Toxic effects of As(V) on photochemistry of photosystem II (PS II) were ameliorated by an exogenous application of Pro. Oxidative stress markers: superoxide radical, hydrogen peroxide and malondialdehyde (lipid peroxidation) were enhanced by As(V) exposure, however, their levels were significantly diminished by an exogenous application of Pro. Treatment of As(V) stimulated the activities of superoxide dismutase, peroxidase and catalase except that of glutathione-S-transferase. Exogenous Pro application improved the activities of enzymatic antioxidants. The level of endogenous Pro was higher in As(V) treated as well as in Pro fed seedlings. The activity of a key enzyme of Pro biosynthesis: delta(1)-pyrroline-5-carboxylate synthetase was higher in Pro fed seedlings. The activity of Pro dehydrogenase was inhibited under As(V) stress, and its activity was minimum in case of Pro+As(V) combination. These results indicate that Pro metabolism could play a key role in regulating the accumulation of As and levels of antioxidants, which concomitantly result into a better growth of eggplant seedlings when compared to the As(V) treatments alone.
This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.
For more Interactions (Complete) data for (L)-PROLINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Abdullah M, Attia FN. Vitamin, C (Ascorbic Acid). 2018 May 9. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK499877/ PubMed PMID: 29763052.
2: Zhu X, Bao Y, Guo Y, Yang W. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer. Cancers (Basel). 2018 May 8;10(5). pii: E139. doi: 10.3390/cancers10050139. Review. PubMed PMID: 29738483.
3: Gournas C, Athanasopoulos A, Sophianopoulou V. On the Evolution of Specificity in Members of the Yeast Amino Acid Transporter Family as Parts of Specific Metabolic Pathways. Int J Mol Sci. 2018 May 8;19(5). pii: E1398. doi: 10.3390/ijms19051398. Review. PubMed PMID: 29738448.
4: Yu X, Li W, Deng Q, Li L, Hsi ED, Young KH, Zhang M, Li Y. MYD88 L265P Mutation in Lymphoid Malignancies. Cancer Res. 2018 May 15;78(10):2457-2462. doi: 10.1158/0008-5472.CAN-18-0215. Epub 2018 Apr 27. Review. PubMed PMID: 29703722.
5: Khattab HM, Kubota S, Takigawa M, Kuboki T, Sebald W. The BMP-2 mutant L51P: a BMP receptor IA binding-deficient inhibitor of noggin. J Bone Miner Metab. 2018 Apr 17. doi: 10.1007/s00774-018-0925-0. [Epub ahead of print] Review. PubMed PMID: 29667005.
6: Dessaux Y, Faure D. Quorum Sensing and Quorum Quenching in Agrobacterium: A "Go/No Go System"? Genes (Basel). 2018 Apr 16;9(4). pii: E210. doi: 10.3390/genes9040210. Review. PubMed PMID: 29659511; PubMed Central PMCID: PMC5924552.
7: Zhao Y, Lukiw WJ. Bacteroidetes Neurotoxins and Inflammatory Neurodegeneration. Mol Neurobiol. 2018 Apr 10. doi: 10.1007/s12035-018-1015-y. [Epub ahead of print] Review. PubMed PMID: 29637444.
8: Mishra AK, Choi J, Moon E, Baek KH. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. Molecules. 2018 Apr 2;23(4). pii: E815. doi: 10.3390/molecules23040815. Review. PubMed PMID: 29614844.
9: Marzol E, Borassi C, Bringas M, Sede A, Rodríguez Garcia DR, Capece L, Estevez JM. Filling the Gaps to Solve the Extensin Puzzle. Mol Plant. 2018 May 7;11(5):645-658. doi: 10.1016/j.molp.2018.03.003. Epub 2018 Mar 10. Review. PubMed PMID: 29530817.
10: Carillo P. GABA Shunt in Durum Wheat. Front Plant Sci. 2018 Feb 2;9:100. doi: 10.3389/fpls.2018.00100. eCollection 2018. Review. PubMed PMID: 29456548; PubMed Central PMCID: PMC5801424.
11: Fritzler MJ, Hudson M, Choi MY, Mahler M, Wang M, Bentow C, Milo J, Baron M; Canadian Scleroderma Research Group. Bicaudal D2 is a novel autoantibody target in systemic sclerosis that shares a key epitope with CENP-A but has a distinct clinical phenotype. Autoimmun Rev. 2018 Mar;17(3):267-275. doi: 10.1016/j.autrev.2018.01.006. Epub 2018 Jan 31. Review. PubMed PMID: 29369808.
12: Rahimi N. Defenders and Challengers of Endothelial Barrier Function. Front Immunol. 2017 Dec 18;8:1847. doi: 10.3389/fimmu.2017.01847. eCollection 2017. Review. PubMed PMID: 29326721; PubMed Central PMCID: PMC5741615.
13: Kang HJ, Rosenwaks Z. p53 and reproduction. Fertil Steril. 2018 Jan;109(1):39-43. doi: 10.1016/j.fertnstert.2017.11.026. Review. PubMed PMID: 29307398.
14: Abbas G, Murtaza B, Bibi I, Shahid M, Niazi NK, Khan MI, Amjad M, Hussain M; Natasha. Arsenic Uptake, Toxicity, Detoxification, and Speciation in Plants: Physiological, Biochemical, and Molecular Aspects. Int J Environ Res Public Health. 2018 Jan 2;15(1). pii: E59. doi: 10.3390/ijerph15010059. Review. PubMed PMID: 29301332; PubMed Central PMCID: PMC5800158.
15: Koga R, Miyoshi Y, Sakaue H, Hamase K, Konno R. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates. Front Mol Biosci. 2017 Dec 4;4:82. doi: 10.3389/fmolb.2017.00082. eCollection 2017. Review. PubMed PMID: 29255714; PubMed Central PMCID: PMC5722847.
16: Schindler L, Dickerhof N, Hampton MB, Bernhagen J. Post-translational regulation of macrophage migration inhibitory factor: Basis for functional fine-tuning. Redox Biol. 2018 May;15:135-142. doi: 10.1016/j.redox.2017.11.028. Epub 2017 Dec 6. Review. PubMed PMID: 29247897.
17: Hakim, Ullah A, Hussain A, Shaban M, Khan AH, Alariqi M, Gul S, Jun Z, Lin S, Li J, Jin S, Munis MFH. Osmotin: A plant defense tool against biotic and abiotic stresses. Plant Physiol Biochem. 2018 Feb;123:149-159. doi: 10.1016/j.plaphy.2017.12.012. Epub 2017 Dec 7. Review. PubMed PMID: 29245030.
18: Urade R, Sato N, Sugiyama M. Gliadins from wheat grain: an overview, from primary structure to nanostructures of aggregates. Biophys Rev. 2018 Apr;10(2):435-443. doi: 10.1007/s12551-017-0367-2. Epub 2017 Dec 4. Review. PubMed PMID: 29204878; PubMed Central PMCID: PMC5899726.
19: Wan Q, Hongbo S, Zhaolong X, Jia L, Dayong Z, Yihong H. Salinity Tolerance Mechanism of Osmotin and Osmotin-like Proteins: A Promising Candidate for Enhancing Plant Salt Tolerance. Curr Genomics. 2017 Dec;18(6):553-556. doi: 10.2174/1389202918666170705153045. Review. PubMed PMID: 29204083; PubMed Central PMCID: PMC5684654.
20: He H, He LF. Regulation of gaseous signaling molecules on proline metabolism in plants. Plant Cell Rep. 2018 Mar;37(3):387-392. doi: 10.1007/s00299-017-2239-4. Epub 2017 Nov 25. Review. PubMed PMID: 29177845.

Explore Compound Types